N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide

Catalog No.
S4197894
CAS No.
M.F
C24H33N3O3
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbo...

Product Name

N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide

IUPAC Name

N-cyclopropyl-1-[1-(3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]piperidine-4-carboxamide

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H33N3O3/c28-23(25-20-5-6-20)17-7-11-26(12-8-17)21-9-13-27(14-10-21)24(29)19-15-18-3-1-2-4-22(18)30-16-19/h1-4,17,19-21H,5-16H2,(H,25,28)

InChI Key

OIPWSGZBIHOUHY-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4

Description

The exact mass of the compound N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide is 411.25219192 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Discovery and Development

N-cyclopropyl-1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide, also known as N-cyclopropyl-Lisuride, is a derivative of Lisuride, a potent dopamine agonist. Lisuride was discovered in the 1970s during research on ergoline alkaloids with potential antiparkinsonian properties []. N-cyclopropyl-Lisuride was developed as an analogue of Lisuride with potentially improved pharmacological profiles [].

Pharmacological Properties

N-cyclopropyl-Lisuride acts as a dopamine D2 receptor agonist, mimicking the effects of the neurotransmitter dopamine in the central nervous system []. This property makes it a potential candidate for the treatment of various neurological disorders characterized by dopamine dysfunction, such as Parkinson's disease and Huntington's disease [].

Current Research Status

  • Parkinson's disease: N-cyclopropyl-Lisuride might improve motor symptoms and reduce levodopa-induced dyskinesias, a common side effect of Parkinson's disease treatment [].
  • Huntington's disease: Early investigations suggest N-cyclopropyl-Lisuride's potential to improve chorea, a movement disorder associated with Huntington's disease [].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

411.25219192 g/mol

Monoisotopic Mass

411.25219192 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-04-15

Explore Compound Types